molecular formula C18H15N3O B1402856 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-quinoxaline CAS No. 1314446-45-1

2-(5-Methoxy-2-methyl-1H-indol-3-yl)-quinoxaline

Cat. No. B1402856
CAS RN: 1314446-45-1
M. Wt: 289.3 g/mol
InChI Key: HQOIIGWIIZMNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide” is a solid substance . It has a molecular weight of 218.26 . The IUPAC name for this compound is 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide .


Molecular Structure Analysis

The InChI code for “2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide” is 1S/C12H14N2O2/c1-7-9(6-12(13)15)10-5-8(16-2)3-4-11(10)14-7/h3-5,14H,6H2,1-2H3,(H2,13,15) .


Physical And Chemical Properties Analysis

The compound “2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide” is a solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Anticancer Potential

2-(5-Methoxy-2-methyl-1H-indol-3-yl)-quinoxaline, as part of indole-quinoline-oxadiazoles, has been studied for its potential in cancer drug development. These compounds, including those with quinoxaline and indole groups, are tested for their cytotoxic potential in various cell lines, suggesting their role in combating malignancies. For instance, one study demonstrated that a compound within this class had a low IC50 value against breast adenocarcinoma cells, indicating its potential as a tubulin inhibitor and its role in inducing G2/M phase cell cycle arrest (Kamath, Sunil, & Ajees, 2016).

Pesticidal Activities

Quinoxaline derivatives, including those with indole structures, have been explored for their pesticidal activities. These compounds have shown a range of activities, including herbicidal, fungicidal, and insecticidal properties. Certain derivatives within this class have demonstrated broad-spectrum fungicidal activity and potential as protoporphyrinogen oxidase-inhibiting herbicides (Liu et al., 2020).

Antibacterial Activity

Quinoxaline-based compounds with indole groups have also been synthesized and tested for their antibacterial properties. These synthesized derivatives have been evaluated in vitro for antibacterial activity, contributing to the development of new antimicrobial agents (Kethireddy et al., 2017).

Safety And Hazards

The compound “2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide” has been classified with the signal word “Warning” and hazard statements H302-H317 . Precautionary measures include wearing protective gloves .

properties

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-11-18(13-9-12(22-2)7-8-14(13)20-11)17-10-19-15-5-3-4-6-16(15)21-17/h3-10,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOIIGWIIZMNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C3=NC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methoxy-2-methyl-1H-indol-3-yl)-quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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